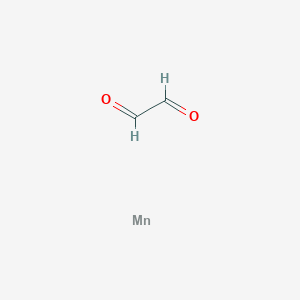
Manganese;oxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of manganese;oxaldehyde typically involves the reaction of manganese salts with oxaldehyde under controlled conditions. One common method is the hydrolysis-driven redox method, where manganese salts are reacted with oxaldehyde in the presence of a reducing agent. This method ensures a homogeneous distribution of manganese oxides, which are crucial for the compound’s catalytic properties .
Industrial Production Methods: Industrial production of this compound often employs redox deposition-precipitation methods. In this process, manganese permanganate is reduced using ethanol in the presence of alumina-coated monoliths. This method produces a homogeneous coating of manganese compounds, which are highly active for the oxidation of volatile organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese;oxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, manganese reacts with halogens to form manganese(II) halides, and with oxygen to form manganese oxides .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydrogen peroxide under alkaline conditions to form manganese dioxide.
Reduction: It can be reduced using reducing agents like ethanol in the presence of alumina.
Substitution: Manganese reacts with halogens such as chlorine to form manganese(II) chloride.
Major Products:
Oxidation: Manganese dioxide (MnO₂)
Reduction: Manganese(II) ions (Mn²⁺)
Substitution: Manganese(II) chloride (MnCl₂)
Applications De Recherche Scientifique
Manganese;oxaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
Manganese;oxaldehyde can be compared with other manganese-based compounds such as manganese dioxide and manganese sulfate. While manganese dioxide is primarily used in batteries and as an oxidizing agent, manganese sulfate is commonly used in fertilizers and dietary supplements . The unique combination of manganese and oxaldehyde in this compound provides distinct catalytic properties that are not observed in other manganese compounds.
Comparaison Avec Des Composés Similaires
- Manganese dioxide (MnO₂)
- Manganese sulfate (MnSO₄)
- Manganese chloride (MnCl₂)
Propriétés
Numéro CAS |
112374-37-5 |
|---|---|
Formule moléculaire |
C2H2MnO2 |
Poids moléculaire |
112.97 g/mol |
Nom IUPAC |
manganese;oxaldehyde |
InChI |
InChI=1S/C2H2O2.Mn/c3-1-2-4;/h1-2H; |
Clé InChI |
WYRMRLTVRRROHE-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C=O.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


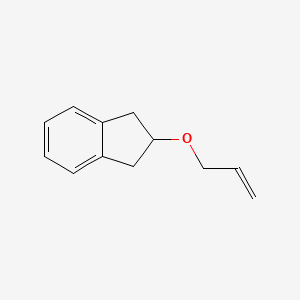

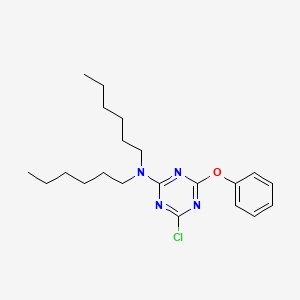
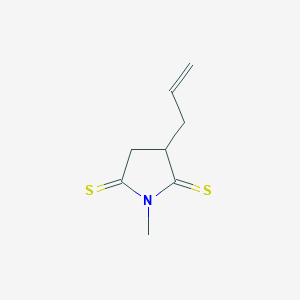
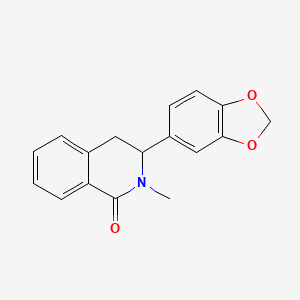
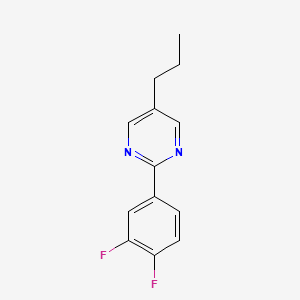
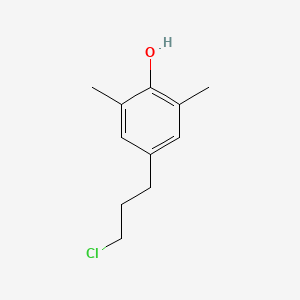
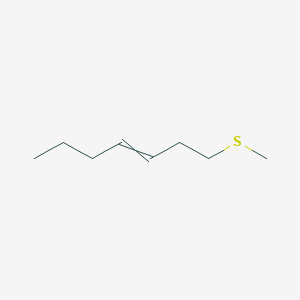
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
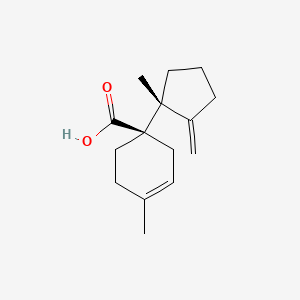

![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)

